molecular formula C11H12O2 B117189 3-(4-Acetylphenyl)propanal CAS No. 150805-64-4

3-(4-Acetylphenyl)propanal

Cat. No. B117189
M. Wt: 176.21 g/mol
InChI Key: MLNXIFWOUYCVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetylphenyl)propanal, also known as PAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAP is a member of the family of chalcones, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 3-(4-Acetylphenyl)propanal is not fully understood. However, it is believed that 3-(4-Acetylphenyl)propanal exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway and the MAPK pathway. 3-(4-Acetylphenyl)propanal has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process.

Biochemical And Physiological Effects

3-(4-Acetylphenyl)propanal has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Acetylphenyl)propanal can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of COX-2 and iNOS. 3-(4-Acetylphenyl)propanal has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In vivo studies have demonstrated that 3-(4-Acetylphenyl)propanal can reduce the severity of inflammation in animal models of arthritis and colitis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(4-Acetylphenyl)propanal is its relatively simple synthesis method, which makes it easily accessible for researchers. 3-(4-Acetylphenyl)propanal is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of 3-(4-Acetylphenyl)propanal is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-(4-Acetylphenyl)propanal has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-Acetylphenyl)propanal. One potential area of focus is the development of 3-(4-Acetylphenyl)propanal-based therapeutics for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of focus is the optimization of the synthesis method to improve the yield and purity of 3-(4-Acetylphenyl)propanal. Additionally, the exploration of 3-(4-Acetylphenyl)propanal's potential applications in material science and agriculture could lead to the development of new technologies and products.

Synthesis Methods

3-(4-Acetylphenyl)propanal can be synthesized through the Claisen-Schmidt condensation reaction between 4-acetylbenzaldehyde and propanal. The reaction is catalyzed by a weak base, such as piperidine or morpholine, in the presence of a solvent, such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of 96-98°C.

Scientific Research Applications

3-(4-Acetylphenyl)propanal has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(4-Acetylphenyl)propanal has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agriculture, 3-(4-Acetylphenyl)propanal has been used as a natural pesticide and fungicide due to its ability to inhibit the growth of various pests and pathogens. In material science, 3-(4-Acetylphenyl)propanal has been utilized as a building block for the synthesis of fluorescent dyes and polymers.

properties

CAS RN

150805-64-4

Product Name

3-(4-Acetylphenyl)propanal

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(4-acetylphenyl)propanal

InChI

InChI=1S/C11H12O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-8H,2-3H2,1H3

InChI Key

MLNXIFWOUYCVFT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)CCC=O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCC=O

Origin of Product

United States

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